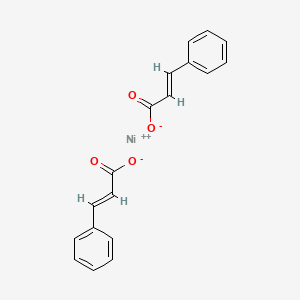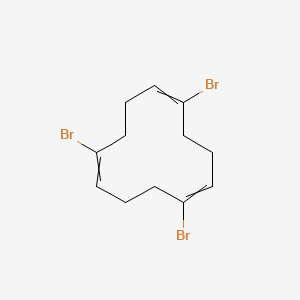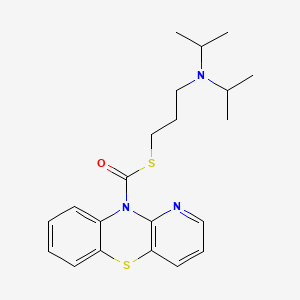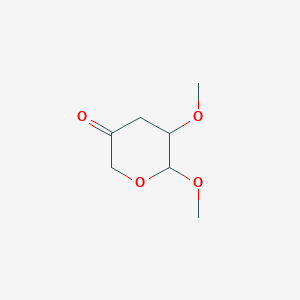![molecular formula C14H15NO5S B14488620 5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid CAS No. 63367-25-9](/img/structure/B14488620.png)
5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid is an organic compound with a complex structure that includes both aromatic and sulfonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid typically involves multi-step organic reactions. One common method includes the sulfonation of an aromatic amine followed by the introduction of the hydroxy and methoxy groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinones, while reduction of the nitro group results in the formation of an amine.
Scientific Research Applications
5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid involves its interaction with specific molecular targets. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound’s anti-inflammatory effects may result from its inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: Shares the methoxy and hydroxy functional groups but lacks the sulfonic acid group.
5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxychromen-4-one: A flavonoid with similar functional groups but a different core structure.
Uniqueness
5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid is unique due to the presence of both the sulfonic acid and amino groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
63367-25-9 |
|---|---|
Molecular Formula |
C14H15NO5S |
Molecular Weight |
309.34 g/mol |
IUPAC Name |
5-amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H15NO5S/c1-20-13-7-9(2-5-12(13)16)6-10-3-4-11(15)8-14(10)21(17,18)19/h2-5,7-8,16H,6,15H2,1H3,(H,17,18,19) |
InChI Key |
RCAWJDOVRMOQIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2=C(C=C(C=C2)N)S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


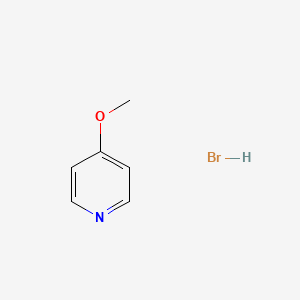
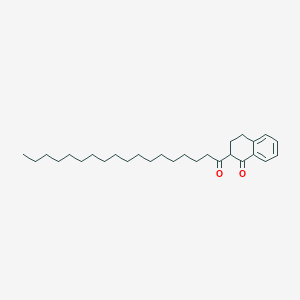

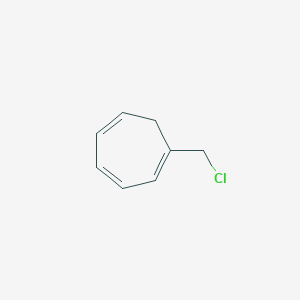
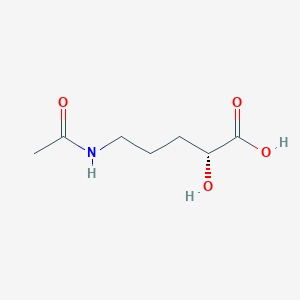

![2-[1-(4-Chlorophenyl)propylidene]hydrazine-1-carbothioamide](/img/structure/B14488572.png)


